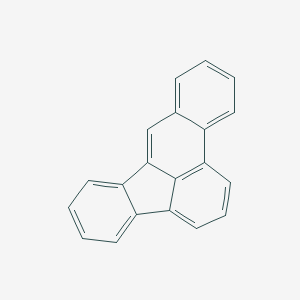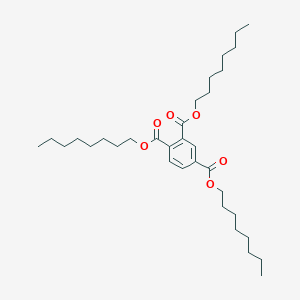
Trioctyl benzene-1,2,4-tricarboxylate
Descripción general
Descripción
Trioctyl trimellitate is a flammable plasticizer used to improve the flexibility and durability of polyvinyl chloride (PVC)This compound is valued for its high-temperature performance, low volatility, and excellent electrical properties .
Aplicaciones Científicas De Investigación
Trioctyl trimellitate is widely used in scientific research and industrial applications It is primarily used as a plasticizer for PVC, enhancing its flexibility and durabilityAdditionally, trioctyl trimellitate has been evaluated for its use as a lubricant in the polymer industry and as a reference fluid for viscosity measurements .
Mecanismo De Acción
Target of Action
Trioctyl benzene-1,2,4-tricarboxylate, also known as Trioctyl trimellitate, is a chemical compound used in various applications. It is often incorporated in plasticizer for PVC for a higher molecular weight .
Mode of Action
As a plasticizer, it may interact with the polymer chains in PVC, increasing their flexibility and durability .
Action Environment
This compound can be found in products with material based on plastic (e.g., food packaging and storage, toys, mobile phones) . Environmental factors such as temperature and exposure to air may influence its action, efficacy, and stability .
Métodos De Preparación
Trioctyl trimellitate is typically synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The process involves heating the reactants in the presence of a catalyst, such as butyl titanate, under nitrogen protection to prevent oxidation. The reaction is carried out in an esterifying kettle, where trimellitic anhydride is dissolved in octanol, and the mixture is stirred and heated until the esterification is complete .
Análisis De Reacciones Químicas
Trioctyl trimellitate, being an ester, reacts with acids to liberate heat along with alcohols and acids. It can undergo reactions with strong oxidizing acids, which may cause a vigorous exothermic reaction. Additionally, it reacts with caustic solutions, generating heat. Common reagents used in these reactions include acids and bases, and the major products formed are alcohols and acids .
Comparación Con Compuestos Similares
Trioctyl trimellitate is often compared with other plasticizers such as dioctyl terephthalate, dioctyl phthalate, and bis(2-ethylhexyl) adipate. While all these compounds serve as plasticizers, trioctyl trimellitate is unique in its high-temperature performance, low volatility, and excellent electrical properties. This makes it particularly suitable for applications requiring extreme low volatility and good electrical properties .
Similar Compounds::- Dioctyl terephthalate
- Dioctyl phthalate
- Bis(2-ethylhexyl) adipate
Propiedades
IUPAC Name |
trioctyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXDCMUUZNIWPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047533 | |
| Record name | Tri-n-octyl trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
89-04-3 | |
| Record name | Tri-n-octyl trimellitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tri-n-octyl trimellitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tri-n-octyl trimellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trioctyl benzene-1,2,4-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRI-N-OCTYL TRIMELLITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GPJ04URH3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRI-N-OCTYL TRIMELLITATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5263 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What are the common applications of trioctyl trimellitate?
A1: Trioctyl trimellitate is widely used as a plasticizer for polyvinyl chloride (PVC) in various applications. This includes tubing for chemical transport [], sealing gaskets [, ], cable sheathing [, ], automotive wires [, ], synthetic leather [], and hoses [].
Q2: How does TOTM impact PVC's properties?
A2: TOTM enhances PVC's flexibility and processability. This is evident in its use in applications requiring flexibility, such as tubing [] and synthetic leather []. It also contributes to improved high-temperature resistance, sealing performance, flame retardancy, and corrosion resistance in PVC gaskets [, ].
Q3: Does TOTM have any impact on the environmental profile of PVC products?
A3: Yes, TOTM is often used in formulations designed to meet environmental regulations like RoHS and REACH, aiming to replace hazardous plasticizers like certain phthalates [, ].
Q4: Are there any limitations to using TOTM in PVC applications, particularly regarding temperature?
A4: While TOTM improves PVC's flexibility and processability, it might not be as thermally stable as some other plasticizers. Research shows that PVC tubing plasticized with TOTM was less thermally stable compared to a reference material containing a trimellitate-based plasticizer [].
Q5: Beyond PVC, are there other materials where TOTM finds application?
A5: Yes, TOTM is also used in the formulation of various rubber materials, including nitrile-butadiene rubber, where it contributes to flexibility and overall performance in applications such as fuel pipes [].
Q6: What is the molecular formula and weight of trioctyl trimellitate?
A6: While the provided research papers don't explicitly state the molecular formula and weight of TOTM, its chemical structure consists of a trimellitic acid core esterified with three 2-ethylhexyl alcohol groups. Based on this, its molecular formula is C33H54O6, and its molecular weight is 546.78 g/mol.
Q7: What spectroscopic techniques are used to characterize TOTM?
A7: Fourier-transform infrared spectroscopy (FTIR) is commonly used to identify TOTM in materials. Specifically, attenuated total reflectance (ATR) FTIR is employed to analyze TOTM-containing samples, revealing characteristic absorption bands that differentiate it from other plasticizers [].
Q8: Are there alternatives to TOTM being explored, and what are their potential advantages?
A8: Yes, research highlights dioctyl terephthalate (DEHT) as a potential alternative to TOTM in certain applications like PVC cable sheathing [, ]. DEHT is believed to offer superior odor control, wear resistance, and heat resistance compared to TOTM in such applications [].
Q9: What drives the search for TOTM alternatives?
A9: The search for TOTM alternatives stems from the continuous need to improve material properties, address environmental concerns, and potentially reduce costs in various applications.
Q10: What is known about the potential interaction of TOTM with biological systems?
A10: Molecular modeling studies suggest that TOTM is unlikely to bind to peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are implicated in the toxic effects of some phthalates []. This indicates TOTM might possess a safer toxicological profile compared to certain phthalate plasticizers.
Q11: What is the environmental impact of TOTM, particularly regarding its presence in forest ecosystems?
A11: Research in pine-oak mixed forests has identified TOTM as a potential allelopathic substance present in forest litter, particularly pine litter. This means TOTM released from decomposing litter might inhibit the germination and growth of certain tree species, including Pinus armandii [].
Q12: Is TOTM degradation in the environment a concern?
A12: While the research provided does not delve into specific degradation pathways, the presence of TOTM in forest litter suggests it can persist in the environment and potentially impact plant growth. More research is needed to understand its long-term environmental fate.
Q13: Is TOTM solely a plasticizer, or does it have other applications in chemical synthesis?
A13: While primarily recognized as a plasticizer, TOTM is also a valuable compound in organic synthesis. It is synthesized via the esterification of trimellitic anhydride with 2-ethylhexyl alcohol []. Research highlights the use of solid superacids, such as palygorskite-supported nano-sized SO42-/TiO2, as efficient catalysts for TOTM synthesis [].
Q14: How is computational chemistry employed in understanding TOTM's properties?
A14: Molecular modeling techniques, specifically docking studies, have been used to predict TOTM's interactions with biological targets like PPARs. These studies provide insights into potential toxicological profiles and guide the development of safer plasticizer alternatives [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)

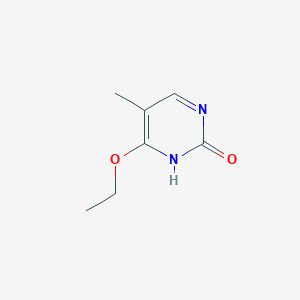
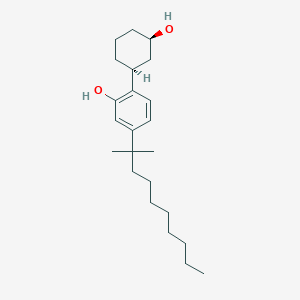
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
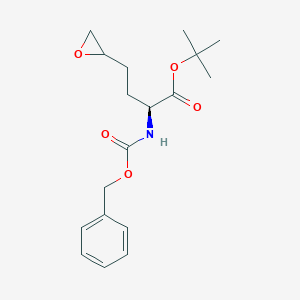
![(2S)-2-[[(Benzyloxy)carbonyl]amino]-5-hexenoic Acid tert-Butyl Ester](/img/structure/B32968.png)





